

# 2-(Trifluoromethoxy)phenylacetic acid CAS number and identifiers

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## Compound of Interest

Compound Name: 2-(Trifluoromethoxy)phenylacetic acid

Cat. No.: B1351068

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## Technical Guide: 2-(Trifluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-(Trifluoromethoxy)phenylacetic acid** is a fluorinated aromatic carboxylic acid derivative. The presence of the trifluoromethoxy group (-OCF<sub>3</sub>) at the ortho position of the phenyl ring imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its identifiers, properties, a representative synthesis protocol, and potential biological evaluation methods.

### Chemical Identifiers and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of **2-(Trifluoromethoxy)phenylacetic acid**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	220239-67-8[1][2][3][4]
IUPAC Name	2-(2-trifluoromethoxyphenyl)acetic acid
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub> [2]
Molecular Weight	220.15 g/mol [2]
Canonical SMILES	<chem>C1=CC=C(C(=C1)CC(=O)O)OC(F)(F)F</chem>
InChI	InChI=1S/C9H7F3O3/c10-9(11,12)15-8-5-3-2-4-6(8)1-7(13)14/h2-5H,1H2,(H,13,14)
Synonyms	(2-Trifluoromethoxy-phenyl)-acetic acid, [2-(trifluoromethoxy)phenyl]acetic acid[1]

Table 2: Physical and Chemical Properties

Property	Value
Melting Point	54-56 °C[2]
Boiling Point (Predicted)	247.9 ± 35.0 °C
pKa (Predicted)	4.02 ± 0.10
Appearance	White to off-white solid
Hazard	Irritant[2]

## Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **2-(trifluoromethoxy)phenylacetic acid** is not readily available in the searched literature, a common method for the synthesis of substituted phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. The following is a representative protocol adapted from general procedures for similar compounds.

General Experimental Protocol: Synthesis of **2-(Trifluoromethoxy)phenylacetic Acid** via Hydrolysis of 2-(Trifluoromethoxy)benzyl Cyanide

Materials:

- 2-(Trifluoromethoxy)benzyl cyanide
- Sulfuric acid (concentrated)
- Water (deionized)
- Diethyl ether
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethoxy)benzyl cyanide (1.0 eq).
- **Acid Hydrolysis:** Slowly add a mixture of concentrated sulfuric acid (3.0 eq) and water (5.0 eq) to the flask.
- **Reflux:** Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with brine (2 x 30 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude **2-(trifluoromethoxy)phenylacetic acid** can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain a pure white solid.

## Potential Biological Activity and Experimental Protocols

Phenylacetic acid derivatives are known to possess a range of biological activities, with anti-inflammatory properties being a prominent application. The following is a general experimental protocol for evaluating the in vitro anti-inflammatory activity of **2-(trifluoromethoxy)phenylacetic acid**.

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli

- **2-(Trifluoromethoxy)phenylacetic acid** (dissolved in DMSO)
- Griess Reagent
- 96-well cell culture plates
- CO<sub>2</sub> incubator
- Microplate reader

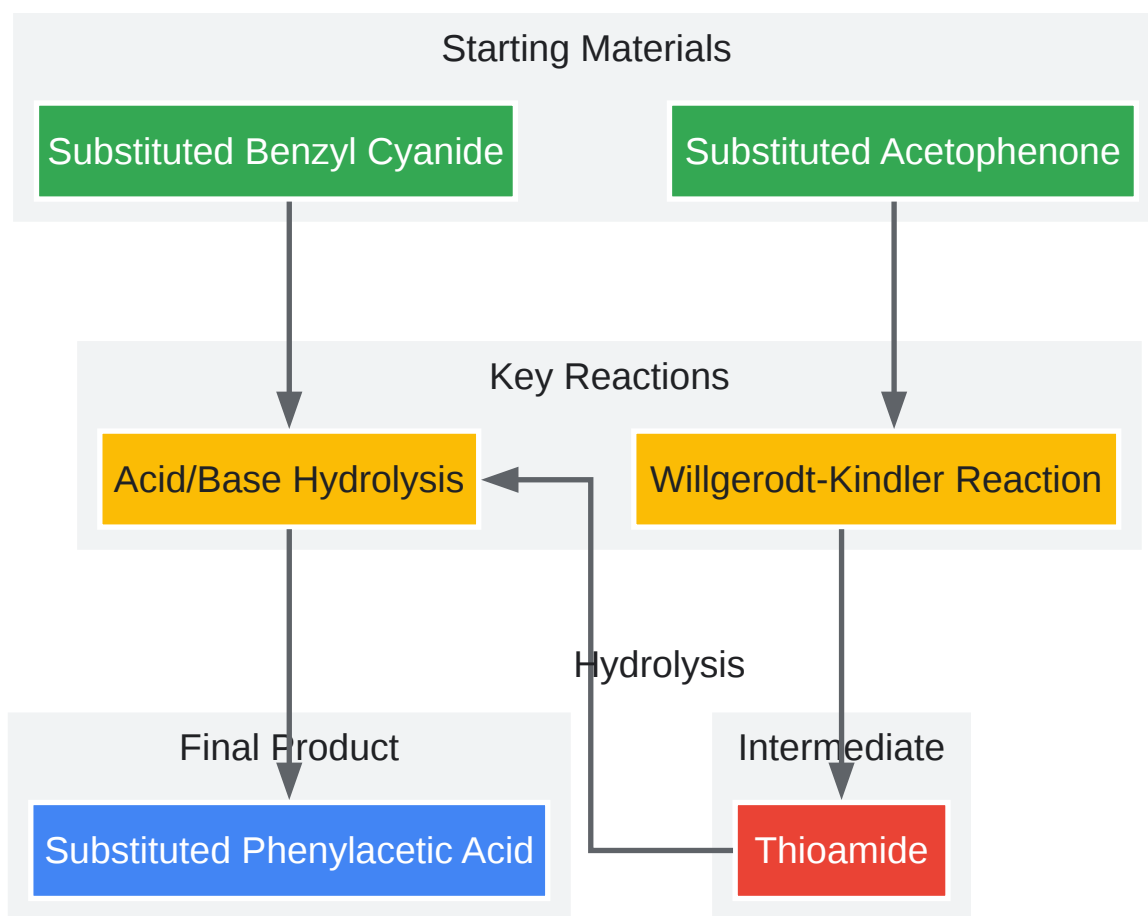
#### Procedure:

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- **Cell Seeding:** Seed the cells into 96-well plates at a density of 5 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- **Compound Treatment:** Pre-treat the cells with various concentrations of **2-(trifluoromethoxy)phenylacetic acid** (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
- **LPS Stimulation:** After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group (untreated cells) should also be included.
- **Nitrite Measurement:** After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
- **Data Analysis:** Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

## Visualizations

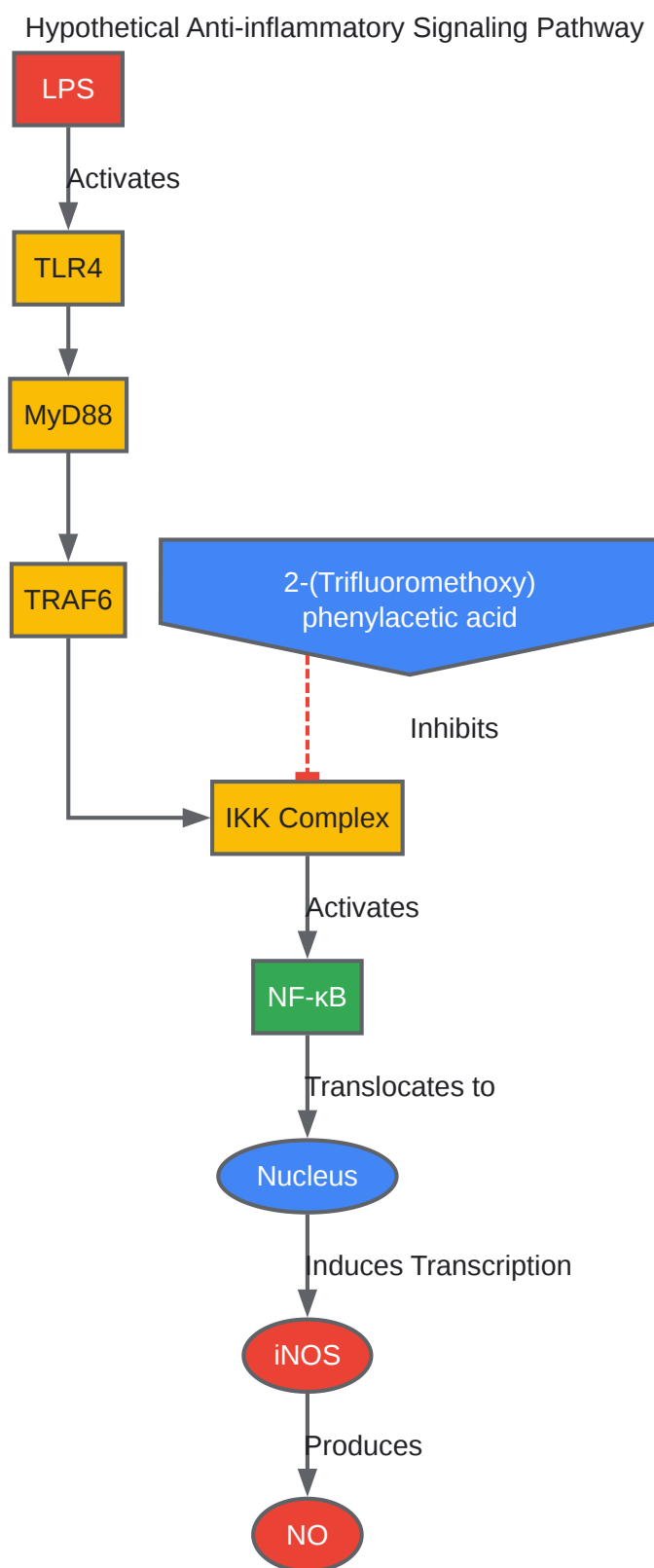
The following diagrams illustrate a general workflow for the synthesis of phenylacetic acid derivatives and a hypothetical signaling pathway for an anti-inflammatory agent.

## General Synthesis Workflow for Phenylacetic Acid Derivatives



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Caption: A generalized workflow for the synthesis of substituted phenylacetic acids.



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Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

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